![molecular formula C12H16BrMgN B1591689 [3-(1-Piperidinylmethyl)phenyl]magnesium bromide CAS No. 480424-82-6](/img/structure/B1591689.png)

[3-(1-Piperidinylmethyl)phenyl]magnesium bromide

Vue d'ensemble

Description

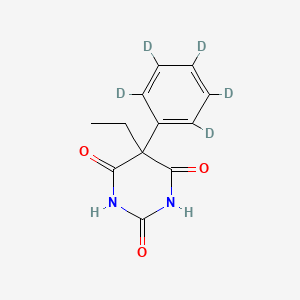

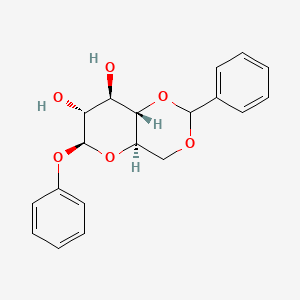

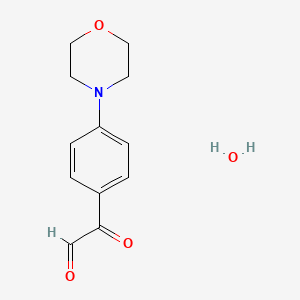

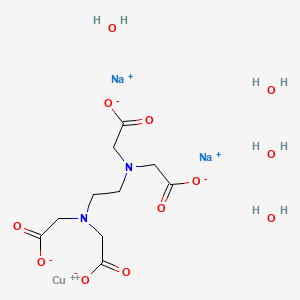

“[3-(1-Piperidinylmethyl)phenyl]magnesium bromide” is a Grignard reagent . It has a linear formula of C6H4CH2NC5H10MgBr . The CAS Number is 480424-82-6 . It has a molecular weight of 278.47 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H4CH2NC5H10MgBr . The SMILES string representation is Br[Mg]c1cccc(CN2CCCCC2)c1 .Physical And Chemical Properties Analysis

“this compound” is a highly flammable liquid and vapor . It has a density of 0.919 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Organometallic Complexes and Catalysis

Research has led to the development of monomeric and dimeric amidinate complexes of magnesium, which have potential applications in the chemical vapor deposition of magnesium-doped group 13 compound semiconductor films (Sadique, Heeg, & Winter, 2001). This process is crucial for the fabrication of electronic and photonic devices.

Electrochemical Applications

In the realm of energy storage, magnesium-based electrolyte solutions have been explored for rechargeable magnesium batteries. These solutions, developed through the reaction products of phenyl magnesium chloride with Lewis bases and acids, show promising properties such as high reversible Mg deposition and wide electrochemical windows, suggesting a significant potential for high-energy density, rechargeable Mg batteries (Mizrahi et al., 2008).

Coordination Chemistry and Ligand Design

Studies on the coordination abilities of piperyd-1-yl-methane-1,1-diphosphonic acids toward zinc(II), magnesium(II), and calcium(II) have provided insights into their potential applications in designing new ligands for metal coordination. These compounds coordinate metal ions via phosphonate functions, indicating their utility in developing metal-organic frameworks and coordination complexes for various applications, including catalysis and materials science (Matczak-Jon et al., 2006).

Magnesium-based Cements and Environmental Applications

Magnesium-based cements, derived from reactions involving magnesium compounds, have been highlighted for their potential in precast construction, road repair, and even nuclear waste immobilization. The research points out the environmental benefits and the specialized applications where magnesium-based cements could offer sustainable alternatives to traditional construction materials (Walling & Provis, 2016).

Advanced Material Synthesis

Recent developments in the synthesis and application of Mg(OH)2 and MgO have shown their use in creating antibacterial agents, flame retardants, and adsorbents. These compounds' unique properties facilitate their use in environmental remediation, catalysis, and as components in advanced material systems (Pilarska, Klapiszewski, & Jesionowski, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

magnesium;1-(phenylmethyl)piperidine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNBJMLYCYSQGO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.